![molecular formula C10H10BrNO3 B3248223 5-Acetamido-2-bromo-4-methylbenzoic acid CAS No. 1845698-44-3](/img/structure/B3248223.png)
5-Acetamido-2-bromo-4-methylbenzoic acid
Overview
Description
5-Acetamido-2-bromo-4-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and is often used as a building block for the synthesis of other organic compounds.
Scientific Research Applications
5-Acetamido-2-bromo-4-methylbenzoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It is often used as a building block for the synthesis of other organic compounds due to its unique chemical properties. In medicinal chemistry, it has been studied for its potential anti-inflammatory and anti-cancer properties. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-bromo-4-methylbenzoic acid is not well understood. However, it is believed to work by inhibiting certain enzymes or pathways in the body that are involved in the development of inflammation or cancer. Further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
5-Acetamido-2-bromo-4-methylbenzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. However, its effects in vivo are not well understood, and further research is needed to fully understand its potential applications in medicine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Acetamido-2-bromo-4-methylbenzoic acid is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. It is also a versatile building block for the synthesis of other organic compounds. However, one of the main limitations of 5-Acetamido-2-bromo-4-methylbenzoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 5-Acetamido-2-bromo-4-methylbenzoic acid. One direction is the development of new organic compounds based on its structure. Another direction is the investigation of its potential applications in medicine, particularly in the treatment of cancer and inflammation. Further research is also needed to fully understand its mechanism of action and its effects in vivo.
properties
IUPAC Name |
5-acetamido-2-bromo-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-5-3-8(11)7(10(14)15)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSXJIFBCFVRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242338 | |
Record name | Benzoic acid, 5-(acetylamino)-2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-bromo-4-methylbenzoic acid | |
CAS RN |
1845698-44-3 | |
Record name | Benzoic acid, 5-(acetylamino)-2-bromo-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845698-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(acetylamino)-2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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